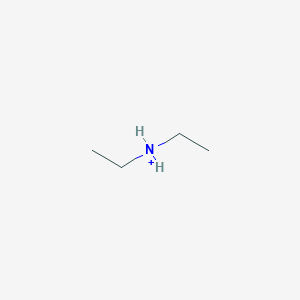
Diethylammonium
概要
説明
Diethylammonium is a secondary aliphatic ammonium ion resulting from the protonation of the amino group of diethylamine. It is a conjugate acid of a diethylamine.
科学的研究の応用
Pharmaceutical Applications
1.1. Drug Formulation
Diethylammonium salts are often used in drug formulations to enhance solubility and bioavailability. For instance, diclofenac this compound is a widely studied anti-inflammatory agent used in topical gels. A comparative study highlighted its efficacy over traditional formulations:
| Formulation | Skin Permeability (ng/cm²) | Ratio of Geometric Means |
|---|---|---|
| Diclofenac diethylamine 1.16% emulsion | 554 (265–1,158) | 1.54 (1.14–2.07) |
| Diclofenac sodium 5% gel | 361 (172–754) | - |
This indicates that diclofenac diethylamine has superior skin permeability compared to its sodium counterpart, which can enhance therapeutic outcomes in localized pain management .
1.2. Iontophoresis Studies
Recent research has demonstrated the use of iontophoresis with gold nanoparticles and diclofenac this compound for treating tendinitis in animal models. The study found significant reductions in inflammatory cytokines, suggesting the potential for improved therapeutic strategies using this combination:
- Inflammatory Cytokine Levels :
- Interleukin-1 beta: Significant decrease in treated groups.
- Tumor necrosis factor alpha: Notable reduction only in the combined treatment group.
These findings support the efficacy of using diclofenac this compound in advanced drug delivery systems .
Material Science Applications
2.1. Stabilizing Compounds
This compound salts have been explored as stabilizing agents in various chemical processes and formulations. For example, This compound acetate has been studied for its role in enhancing the stability of compounds under experimental conditions, which is crucial for reliable assay results in research settings .
Toxicological Studies
The safety profile of this compound compounds has been a subject of investigation due to their widespread use:
- Toxicity Studies : Research on diethylamine (a precursor to this compound) indicates potential health risks at high exposure levels, including respiratory issues and reproductive toxicity in animal models . These findings are essential for assessing the safety of this compound-containing products.
Case Study 1: Efficacy of Diclofenac Diethylamine Gel
A randomized double-blind study evaluated the efficacy and safety of diclofenac diethylamine gel (2.32%) for treating acute ankle sprains. The results indicated significant pain relief and improved function with a favorable safety profile, highlighting its practical application in clinical settings .
Case Study 2: Iontophoresis with Gold Nanoparticles
In a controlled experiment involving Wistar rats with tendinitis, iontophoresis using diclofenac this compound combined with gold nanoparticles showed enhanced anti-inflammatory effects compared to standard treatments, illustrating innovative uses of this compound in therapeutic applications .
特性
分子式 |
C4H12N+ |
|---|---|
分子量 |
74.14 g/mol |
IUPAC名 |
diethylazanium |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/p+1 |
InChIキー |
HPNMFZURTQLUMO-UHFFFAOYSA-O |
SMILES |
CC[NH2+]CC |
正規SMILES |
CC[NH2+]CC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













